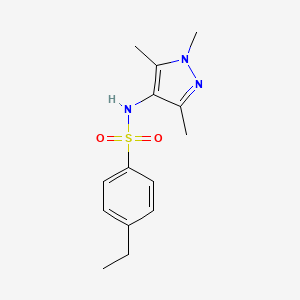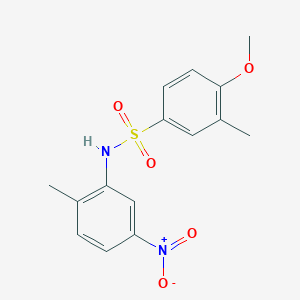![molecular formula C15H14FN3O B5763549 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as FLAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLAP belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been found to inhibit the activity of COX-2, which reduces the production of prostaglandins. In addition, 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been found to exhibit anti-cancer and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one of the limitations of using 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One of the areas of focus is the development of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol-based drugs for the treatment of cancer and inflammation. Another area of focus is the investigation of the mechanism of action of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, which could provide insights into the development of new drugs with similar properties. Additionally, further research is needed to explore the potential of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with propylamine to obtain the final compound, 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZBYUQXFHMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)




![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

